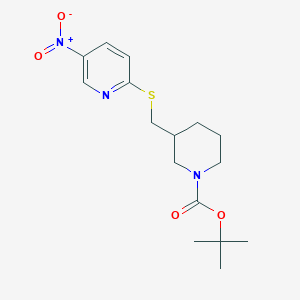

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate

Description

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protective group and a 5-nitro-2-pyridylthio methyl substituent.

Properties

IUPAC Name |

tert-butyl 3-[(5-nitropyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-16(2,3)23-15(20)18-8-4-5-12(10-18)11-24-14-7-6-13(9-17-14)19(21)22/h6-7,9,12H,4-5,8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZJNASDVZCWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

Introduction of the Nitropyridine Moiety: The nitropyridine group is introduced via a nucleophilic substitution reaction, where a nitropyridine derivative reacts with a suitable leaving group on the piperidine ring.

Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through a tert-butylation reaction, using tert-butyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitropyridine moiety can yield nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The target compound distinguishes itself through its 5-nitro-2-pyridylthio methyl substituent, which contrasts with analogs bearing hydroxypropyl, chloropyrazine, or methylidene groups. Key comparisons include:

- Electron-Withdrawing vs. Chloropyrazine derivatives (e.g., tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate) exhibit moderate electron withdrawal but lack the strong resonance effects of nitro groups .

Thioether vs. Ether or Amide Linkages :

Physical and Chemical Properties

- Solubility Trends : The nitro group in the target compound likely reduces aqueous solubility compared to hydroxypropyl analogs, which exhibit higher polarity .

- Thermal Stability : Higher melting points in nitro-containing compounds (e.g., compound 5 in : 102–105°C) suggest enhanced crystalline stability vs. liquid analogs .

Research Findings and Implications

- Synthetic Challenges : Introducing the nitro group early in synthesis may require careful control to avoid side reactions (e.g., over-nitration).

- Structure–Activity Relationships (SAR) : The thioether linkage and nitro group in the target compound may enhance metabolic stability but reduce solubility, necessitating formulation optimization.

- Comparative Bioavailability : Hydroxypropyl analogs have higher calculated bioavailability scores (0.55) compared to nitro-thio derivatives, which may require prodrug strategies .

Biological Activity

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a nitropyridine moiety, and a piperidine ring. This compound has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.4 g/mol. The compound's IUPAC name is tert-butyl 3-[(5-nitropyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate, indicating the presence of both a piperidine ring and a nitropyridine structure, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₃O₄S |

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | tert-butyl 3-[(5-nitropyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

| CAS Number | 1353958-98-1 |

Antimicrobial Activity

Research indicates that compounds featuring nitropyridine moieties exhibit significant antimicrobial properties. A study highlighted the efficacy of pyridine derivatives against Mycobacterium tuberculosis, where similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to above 512 µg/mL . The specific activity of this compound against various microbial strains remains to be fully elucidated, but its structural similarities suggest potential effectiveness.

Anticancer Potential

The anticancer properties of related piperidine derivatives have been documented, with some studies noting IC50 values (half-maximal inhibitory concentration) for various cancer cell lines. For instance, derivatives with similar structures showed IC50 values ranging from 34 to >100 µM in tumor models . The mechanism by which these compounds exert their effects often involves interference with cell cycle regulation and apoptosis pathways.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB 231 | 34.31 |

| Compound B | U-87 MG | 38.29 |

| tert-butyl derivative | HaCaT | >100 |

The biological activity of this compound likely stems from its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The nitropyridine moiety is particularly noted for its ability to form hydrogen bonds and interact with nucleophilic sites on proteins, potentially leading to inhibition of key biological functions.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds, focusing on their antitubercular activity and cytotoxicity against cancer cell lines. For example, the synthesis of piperidinothiosemicarbazone derivatives has shown promising results against M. tuberculosis, with some compounds exhibiting MICs comparable to standard treatments . These findings underscore the therapeutic potential of piperidine-based compounds in infectious disease and oncology.

Summary of Findings

- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial activity against M. tuberculosis.

- Anticancer Properties : Related piperidine derivatives exhibit cytotoxic effects on various cancer cell lines with promising IC50 values.

- Mechanistic Insights : The interaction of the nitropyridine moiety with biological targets suggests multiple pathways through which these compounds may exert their effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate?

- Methodology :

- Step 1 : React a piperidine derivative (e.g., tert-butyl piperidine-1-carboxylate) with a 5-nitropyridinyl thiol group via alkylation or thioether formation. Use coupling agents like triethylamine (TEA) and reagents such as chlorides (e.g., 5-nitro-2-chloropyridine) to facilitate sulfur linkage .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) to confirm intermediate formation .

- Step 3 : Purify the final product using column chromatography or recrystallization from solvents like ethanol or acetonitrile .

Q. How should researchers characterize the compound’s purity and structure?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm proton and carbon environments, particularly the nitro group (~8.5–9.0 ppm for pyridine protons) and tert-butyl group (~1.4 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) can verify the molecular ion peak (e.g., m/z ~381.4 for CHNOS) .

- Melting Point : Compare observed values (e.g., 102–105°C for analogous piperidine derivatives) with literature .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- PPE : Wear nitrile gloves, respiratory masks, and safety goggles due to potential acute toxicity (Category 4) and skin/eye irritation risks .

- Storage : Keep in sealed amber glass containers at room temperature, away from moisture and strong oxidizers (e.g., peroxides) .

- Disposal : Follow hazardous waste regulations (e.g., incineration with scrubbers for nitro-containing compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology :

- Modify Substituents : Replace the nitro group with electron-withdrawing (e.g., Cl) or donating (e.g., NH) groups to assess effects on target binding (e.g., enzyme inhibition) .

- Biological Assays : Test analogs in enzyme-linked immunosorbent assays (ELISA) or cell-based models for cytotoxicity or receptor affinity .

- Example : Analogous compounds with chloro-pyridine groups showed enhanced stability in medicinal chemistry studies .

Q. How can computational modeling predict the compound’s reactivity or stability?

- Approach :

- Density Functional Theory (DFT) : Calculate nitro group reduction potentials or thioether bond dissociation energies to predict degradation pathways .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide synthetic modifications .

Q. How should researchers address discrepancies in spectroscopic data?

- Troubleshooting :

- NMR Artifacts : Confirm solvent purity (e.g., deuterated DMSO) and exclude paramagnetic impurities. Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives) .

- MS Fragmentation : Analyze fragment ions (e.g., loss of tert-butyl group at m/z ~325) to validate molecular structure .

Application-Oriented Questions

Q. What are the compound’s potential applications in medicinal chemistry?

- Research Use :

- Drug Precursor : The nitro group facilitates reduction to amines for further functionalization (e.g., coupling with pharmacophores) .

- Targeted Therapies : Piperidine scaffolds are common in kinase inhibitors; evaluate in cancer or neurodegenerative disease models .

Q. How can this compound be utilized in material science?

- Functional Materials :

- Coordination Chemistry : The thioether and nitro groups may act as ligands for metal-organic frameworks (MOFs) .

- Polymer Modification : Incorporate into polymers via radical reactions to enhance thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.